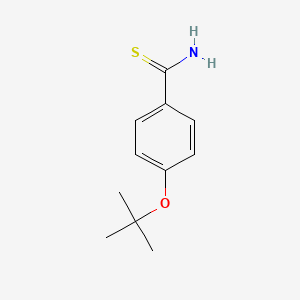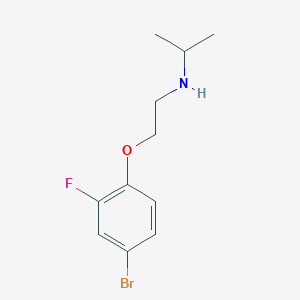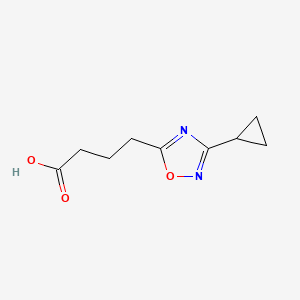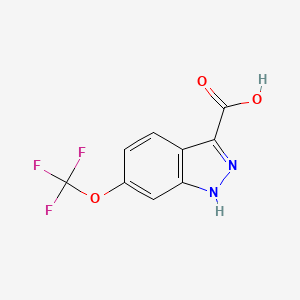![molecular formula C15H12ClNS B1438655 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole CAS No. 1095493-96-1](/img/structure/B1438655.png)
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole
Overview
Description
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole is a chemical compound that belongs to the benzothiazole family It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole typically involves the reaction of 4-(chloromethyl)benzenamine with 2-chloro-5-methylbenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations under controlled temperature and pressure conditions. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole can undergo several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like DMF or acetonitrile at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include dihydrobenzothiazole derivatives.
Scientific Research Applications
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole moiety can interact with various receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Chloromethyl)phenyl]-benzothiazole: Lacks the methyl group on the benzothiazole ring, which may affect its reactivity and biological activity.
2-[4-(Methyl)phenyl]-5-methyl-1,3-benzothiazole: Contains a methyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
2-[4-(Chloromethyl)phenyl]-benzoxazole: Contains an oxygen atom in place of the sulfur atom in the benzothiazole ring, which can influence its chemical behavior and applications.
Uniqueness
2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzothiazole is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNS/c1-10-2-7-14-13(8-10)17-15(18-14)12-5-3-11(9-16)4-6-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPJKMGSXVDYII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)
![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
![2-[(1-Benzylpiperidin-4-yl)amino]pyridine-3-carboxamide](/img/structure/B1438577.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carbohydrazide](/img/structure/B1438578.png)
![1-(2-aminoethyl)-5-(2-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438579.png)

![N-[2-(4-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438583.png)
![2-{[(2-Hydroxyethyl)amino]methyl}-6-methoxyphenol](/img/structure/B1438584.png)

![2-[(3-Phenylpropyl)sulfonyl]benzoic acid](/img/structure/B1438587.png)




